molecular formula C11H10F4O2 B13531048 3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid

3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B13531048
M. Wt: 250.19 g/mol
InChI Key: UBPXZHGJOJYPPI-UHFFFAOYSA-N
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Description

3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the fluoro and trifluoromethyl groups . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid is unique due to the specific arrangement of the fluoro and trifluoromethyl groups on the phenyl ring, combined with the butanoic acid moiety. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H10F4O2/c1-6(2-10(16)17)7-3-8(11(13,14)15)5-9(12)4-7/h3-6H,2H2,1H3,(H,16,17)

InChI Key

UBPXZHGJOJYPPI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC(=C1)F)C(F)(F)F

Origin of Product

United States

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